REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH:3]=[CH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6].C(OO)(=[O:18])C.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(OCC)(=O)C.O1CCCC1>[C:8]1([S:5]([CH:4]2[CH:3]([C:2]([F:1])([F:14])[F:15])[O:18]2)(=[O:6])=[O:7])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
25.4 mmol
|
Type
|
reactant
|
Smiles
|
FC(C=CS(=O)(=O)C1=CC=CC=C1)(F)F
|
Name
|
peracetic acid
|
Quantity
|
30.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
101 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ethyl acetate tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1OC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |